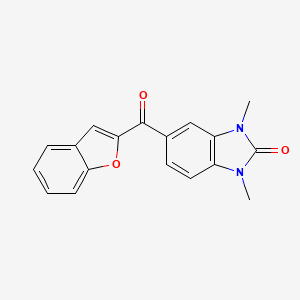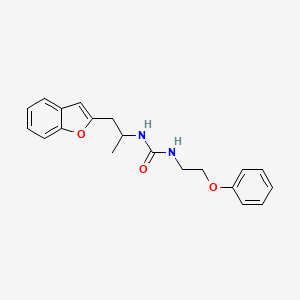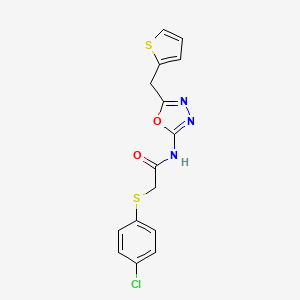
5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives have been synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzofuran derivatives are known to participate in various chemical reactions. For instance, benzofuran substituted chalcone compounds have been synthesized in recent years .Applications De Recherche Scientifique
Synthesis and Evaluation in Drug Development
The compound and its derivatives have been extensively studied for their pharmacological properties, with a focus on their synthesis and potential as therapeutic agents. For instance, studies have involved the synthesis of novel benzimidazole derivatives like 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, which were found to exhibit anxiolytic and analgesic properties (Maltsev et al., 2021). This research highlights the chemical versatility of the benzimidazole backbone and its potential for generating compounds with significant pharmacological activities.
Imaging and Diagnostic Applications
Certain benzimidazole derivatives have been explored as imaging agents. For example, a study synthesized and evaluated 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-[11C]ethyl-1,3-dihydro-2H-benzimidazol-2-one as a potential brain ORL1 receptor imaging agent for positron emission tomography. Although the uptake in the mouse brain was significant, the non-specific binding was too high for effective in vivo imaging, suggesting the need for further refinement of the compound structure for imaging applications (Ogawa et al., 2003).
Antiulcer and Gastroprotective Activities
Benzimidazole derivatives have been shown to have promising antiulcer activities. A series of novel benzimidazoles were synthesized and demonstrated gastric antisecretory activity in vivo, highlighting their potential as antiulcer agents (Shafik et al., 2004). The compounds were compared with omeprazole, a well-known antiulcer medication, and showed promising results, indicating their potential use in treating gastric conditions.
Anti-Trypanosomatid Activity
Benzimidazole N-oxide derivatives have been developed as anti-trypanosomatid agents, showing significant in vitro activity against parasites like Trypanosoma cruzi and Leishmania spp. The compounds were not only potent but also selective, indicating potential as therapeutic agents against these pathogens (Boiani et al., 2006).
Antitumor and Anti-Metastatic Properties
Some benzimidazole derivatives have demonstrated effective anti-tumor and anti-metastatic properties in preclinical models. For example, 3-(P-Chlorophenyl)-2,3-Dihydro-3-Hydroxythiazolo (3,2-A)-Benzimidazole-2-acetic acid (WY-13,876) showed efficacy against Lewis lung tumor in mice, indicating its potential as an anti-tumor agent (Fenichel et al., 1976).
Mécanisme D'action
Target of Action
The primary target of this compound is the GlcN6P synthase receptor . This receptor plays a crucial role in various biological processes, including antimicrobial and antioxidant activities .
Mode of Action
The compound interacts with its target, the GlcN6P synthase receptor, through a process known as docking . This interaction leads to changes in the receptor’s function, which can result in various biological effects .
Biochemical Pathways
It is known that benzofuran compounds, which this compound is a derivative of, have been shown to possess diverse pharmacological properties . These include anti-inflammatory, anticancer, anticonvulsant, and antimalarial activities .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential antimicrobial and antioxidant activities . For example, it may inhibit the growth of certain bacteria or enhance the body’s antioxidant defenses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds or substances in the environment could potentially interact with this compound, altering its effectiveness . Additionally, factors such as temperature and pH could affect the compound’s stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(1-benzofuran-2-carbonyl)-1,3-dimethylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-19-13-8-7-12(9-14(13)20(2)18(19)22)17(21)16-10-11-5-3-4-6-15(11)23-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZVUZVQZOHQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-chlorophenyl)methyl]-2-nitroaniline](/img/structure/B2452328.png)

![N-(2-methoxyphenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2452331.png)
![3-(4-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452334.png)

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-N-(4-methylphenyl)-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2452337.png)
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2452338.png)
![N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2452340.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2452344.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2452345.png)
![2,6-dichloro-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pyridine-3-sulfonamide](/img/structure/B2452346.png)
![N-(3-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2452348.png)